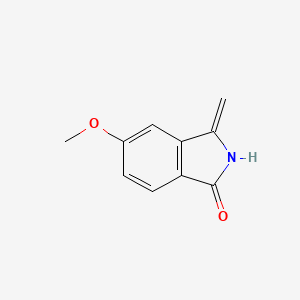

5-Methoxy-3-methyleneisoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

5-methoxy-3-methylideneisoindol-1-one |

InChI |

InChI=1S/C10H9NO2/c1-6-9-5-7(13-2)3-4-8(9)10(12)11-6/h3-5H,1H2,2H3,(H,11,12) |

InChI Key |

XTYMPYBTUQBWHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC2=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 3 Methyleneisoindolin 1 One and Its Analogs

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures from simple precursors. For the synthesis of 5-Methoxy-3-methyleneisoindolin-1-one and its analogs, palladium and copper-based catalytic systems have proven particularly effective, enabling a variety of annulation and cyclization strategies that are both efficient and versatile.

Palladium catalysts are preeminent in cross-coupling chemistry, and their application has been extended to sophisticated tandem processes for the synthesis of heterocyclic compounds like 3-methyleneisoindolin-1-ones. These methods often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation.

A highly efficient one-pot strategy for synthesizing substituted 3-methyleneisoindolin-1-ones involves a palladium-catalyzed sequence comprising Sonogashira coupling, carbonylation, and hydroamination. researchgate.netacs.orgnih.gov This tandem reaction typically starts from readily available dihalides, terminal alkynes, and amines, proceeding under mild conditions. researchgate.netacs.org The process can be conceptualized through two potential mechanistic pathways after the initial Sonogashira coupling forms a 1-halo-2-alkynylbenzene intermediate. acs.org

One pathway involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by the insertion of carbon monoxide (CO). acs.org Subsequent attack by an amine leads to the formation of an amide, which then undergoes an intramolecular hydroamination across the alkyne to furnish the final 3-methyleneisoindolin-1-one (B1254794) product. acs.org This methodology is noted for producing good yields and high selectivity for the Z-isomer. acs.orgnih.gov The use of phosphonium (B103445) salt-based ionic liquids as the reaction medium has been shown to be effective for this sequence. researchgate.netacs.orgnih.gov

Table 1: Palladium-Catalyzed Sonogashira-Tandem Synthesis of 3-Methyleneisoindolin-1-ones This table summarizes representative examples of the Sonogashira coupling-carbonylation-hydroamination sequence.

| Entry | Dihalide Substrate | Alkyne Substrate | Amine | Product | Yield (%) |

| 1 | 1-Bromo-2-iodobenzene | Phenylacetylene | Benzylamine | (Z)-2-Benzyl-3-benzylideneisoindolin-1-one | 85 |

| 2 | 1-Bromo-2-iodobenzene | 1-Hexyne | Benzylamine | (Z)-2-Benzyl-3-(pent-1-en-1-yl)isoindolin-1-one | 82 |

| 3 | 1-Bromo-2-iodo-4-methoxybenzene | Phenylacetylene | Propylamine | (Z)-3-Benzylidene-5-methoxy-2-propylisoindolin-1-one | 88 |

| 4 | 1-Bromo-2-iodobenzene | Trimethylsilylacetylene | Cyclohexylamine | (Z)-2-Cyclohexyl-3-(trimethylsilylmethylene)isoindolin-1-one | 75 |

Palladium-catalyzed oxidative annulation represents another powerful approach to the isoindolinone core. These reactions typically involve the activation of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For instance, the synthesis of 3-bromoindoles has been achieved through a palladium-catalyzed oxidative C–H activation and annulation of N-alkylanilines with bromoalkynes. rsc.org A related strategy involves the carbonylative annulation of 2-(1-alkynyl)benzenamines, which, in the presence of a palladium and a copper co-catalyst, selectively yields 3-(halomethylene)indolin-2-ones. nih.gov While not directly forming 3-methyleneisoindolin-1-ones, these oxidative strategies highlight the utility of palladium in facilitating complex annulations to create related heterocyclic structures.

Copper catalysts, being more economical and environmentally benign than their palladium counterparts, have emerged as attractive alternatives for the synthesis of 3-methyleneisoindolin-1-ones. Copper's unique reactivity enables distinct synthetic pathways, including decarboxylative couplings and domino reactions.

Copper-catalyzed decarboxylative coupling reactions provide a novel method for forming carbon-heteroatom and carbon-carbon bonds, utilizing readily available carboxylic acids as substrates. A synergistic approach combining copper catalysis with photoredox catalysis has enabled the sp3 C-N cross-coupling of alkyl carboxylic acids with various nitrogen nucleophiles. princeton.edu This method involves the generation of an alkyl radical from the carboxylic acid, which is then captured by a copper(II)-amido complex, followed by reductive elimination to form the C-N bond. princeton.edu This strategy is applicable to a wide range of substrates and proceeds under mild, room-temperature conditions. princeton.edu While direct application to this compound is a developing area, the principles of copper-mediated decarboxylative C-N coupling offer a promising disconnection for future synthetic designs. princeton.edunih.gov Similarly, copper-catalyzed heteroannulation reactions, such as the heteroarylboration of 1,3-dienes, demonstrate copper's utility in constructing functionalized heterocycles. nih.gov

Copper-catalyzed domino reactions are particularly powerful for the rapid assembly of 3-methyleneisoindolin-1-ones from simple starting materials. rsc.org A notable example is the domino coupling-cyclization of 2-iodobenzamides with terminal alkynes. rsc.orgacs.org This process often shows remarkable selectivity for the thermodynamically less favored Z-isomer, a selectivity that is difficult to achieve under simple base-catalyzed conditions. acs.org The mechanism is proposed to involve a copper-mediated regioselective anionic cyclization. acs.orgsci-hub.mk

Recent advancements include the use of a basic ETS-10 zeolite-supported copper (Cu/ETS-10) catalyst, which facilitates the highly selective synthesis of Z-3-methyleneisoindolin-1-ones without the need for ligands. rsc.org The rigidity of the zeolite framework is believed to control the stereochemical outcome of the reaction. rsc.org This heterogeneous catalyst can be easily recovered and reused, adding to the practicality of the method. rsc.org

Table 2: Copper-Catalyzed Domino Synthesis of Z-3-Methyleneisoindolin-1-ones This table highlights the substrate scope for the Cu/ETS-10 catalyzed domino reaction between 2-iodobenzamides and terminal alkynes.

| Entry | 2-Iodobenzamide Substituent | Terminal Alkyne | Product | Yield (%) |

| 1 | H | Phenylacetylene | (Z)-3-Benzylideneisoindolin-1-one | 95 |

| 2 | 4-Methyl | Phenylacetylene | (Z)-3-Benzylidene-5-methylisoindolin-1-one | 93 |

| 3 | 4-Methoxy | Phenylacetylene | (Z)-3-Benzylidene-5-methoxyisoindolin-1-one | 96 |

| 4 | 4-Fluoro | 4-Methoxyphenylacetylene | (Z)-5-Fluoro-3-(4-methoxybenzylidene)isoindolin-1-one | 91 |

| 5 | 4-Chloro | 4-Chlorophenylacetylene | (Z)-5-Chloro-3-(4-chlorobenzylidene)isoindolin-1-one | 88 |

Rhodium-Catalyzed Transformations

Rhodium complexes are highly effective catalysts for C-H activation, enabling the concise synthesis of various nitrogen-containing heterocycles. nih.gov

Rhodium(III) catalysis provides a direct route to 3-methyleneisoindolin-1-ones through a C-H/N-H activation and annulation cascade. A recently developed method utilizes N-methoxybenzamides and potassium vinyltrifluoroborate as coupling partners. researchgate.netnih.gov This approach is notable for its ability to synthesize unsubstituted 3-methyleneisoindolin-1-ones under mild reaction conditions with high regioselectivity and in efficient yields. researchgate.netnih.gov The reaction proceeds via a rhodacycle intermediate, showcasing the potential for creating novel isoindolinone derivatives. researchgate.netnih.gov

Another rhodium-catalyzed strategy involves the annulation of N-benzoylsulfonamides with various olefins. nih.gov Using the catalyst [{RhCl₂Cp*}₂], this transformation is compatible with both terminal and internal olefins, producing 3-monosubstituted and 3,3-disubstituted isoindolinones efficiently. nih.gov This C-H olefination pathway demonstrates the versatility of rhodium catalysis in constructing complex isoindolinone frameworks. nih.gov

Rhodium catalysis is also instrumental in cycloaddition reactions to form spirocyclic frameworks containing the isoindolinone motif. rsc.org For example, rhodium catalysts can facilitate the (5+1) cycloaddition of diazooxindoles with other partners to generate medicinally relevant piperazine-spirooxindole structures. rsc.org While not directly forming this compound, this methodology highlights the power of rhodium-catalyzed cycloadditions in creating complex, three-dimensional molecules based on related scaffolds. rsc.orgresearchgate.net These reactions provide an efficient route to diverse molecular architectures that would be challenging to access through other synthetic means. rsc.org

Cobalt-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones

Cobalt is another transition metal that has been explored for the synthesis of isoindolin-1-one (B1195906) structures. nih.gov While less common than rhodium or palladium in this specific application, cobalt catalysis offers a cost-effective and sustainable alternative for C-H functionalization reactions. Research into cobalt-catalyzed methods for constructing the 3-methyleneisoindolin-1-one core is part of a broader effort to expand the toolkit of synthetic chemists, leveraging the unique reactivity of first-row transition metals. nih.gov These methodologies often proceed through C-H activation pathways, similar to their rhodium counterparts, providing access to a range of substituted isoindolinones. nih.gov

Nickel-Catalyzed C(sp²)–H Alkynylation/Annulation

Nickel-catalyzed reactions have been successfully employed for the one-pot synthesis of 3-methyleneisoindolin-1-one derivatives. figshare.comacs.org This methodology involves a nickel(II)-catalyzed alkynylation/annulation cascade that proceeds via a double C–H cleavage. acs.orgresearchgate.net The reaction utilizes a removable N,O-bidentate directing group on the amide substrate, which couples with various terminal alkynes. figshare.comresearchgate.net

A key feature of this system is its use of molecular oxygen (O₂) as the terminal oxidant, making it an environmentally benign and atom-economical process. acs.org The reaction is tolerant of a broad range of amide substrates and terminal alkynes, providing a versatile route to the desired 3-methyleneisoindolin-1-one products. figshare.comresearchgate.net

Table 2: Nickel-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones figshare.comacs.org

| Entry | Amide Substrate | Alkyne Substrate | Catalyst/Oxidant | Conditions | Yield |

|---|---|---|---|---|---|

| 1 | N-(pyridin-2-yl)benzamide | Phenylacetylene | Ni(OAc)₂ / O₂ | Mesitylene, 120°C, 24h | 88% |

| 2 | 4-Methoxy-N-(pyridin-2-yl)benzamide | Phenylacetylene | Ni(OAc)₂ / O₂ | Mesitylene, 120°C, 24h | 85% |

| 3 | N-(pyridin-2-yl)benzamide | 4-Methoxyphenylacetylene | Ni(OAc)₂ / O₂ | Mesitylene, 120°C, 24h | 92% |

Exploration of Other Transition Metal Catalysis for Isoindolin-1-one Synthesis

Beyond copper, rhodium, cobalt, and nickel, several other transition metals have been utilized to catalyze the synthesis of the isoindolin-1-one core. researchgate.netresearchgate.net Palladium, in particular, has been extensively used in cross-coupling and carbonylation reactions to construct this heterocycle. nih.gov Ruthenium, iridium, and gold have also been employed in novel synthetic pathways, often involving C-H functionalization or annulation strategies. researchgate.net The choice of metal catalyst, along with the appropriate ligands, allows for fine-tuning of reactivity and selectivity, enabling the synthesis of a wide array of structurally diverse isoindolinone derivatives. researchgate.net This continuous exploration of different transition metals is crucial for developing more efficient, selective, and sustainable synthetic methods. researchgate.netnih.gov

Metal-Free and Organocatalytic Approaches

The synthesis of this compound and its analogs has increasingly moved towards metal-free and organocatalytic methods. These approaches offer advantages such as reduced metal contamination in the final products, often milder reaction conditions, and the potential for novel reactivity and selectivity. researchgate.netresearchgate.net

Radical Cyclization Pathways

Radical cyclization reactions provide a powerful tool for the construction of the isoindolinone core. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered unsaturation, such as an alkene or alkyne. While many radical cyclizations employ metal-based initiators or mediators, metal-free approaches are gaining prominence.

One strategy involves the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor. youtube.com For instance, the intramolecular addition of an aryl radical, generated from an appropriately substituted precursor, onto a (trimethylsilyl)acetylene can lead to the formation of the isoindolinone skeleton. nih.gov The reaction proceeds via a cascade of radical addition and cyclization steps. mdpi.com

Furthermore, electrochemical methods offer a metal-free way to initiate radical cyclizations. An electrochemical flow reaction of carbamates has been used to synthesize isoindolinone derivatives. nih.gov This method utilizes an electric current to generate the necessary radical intermediates, avoiding the need for chemical initiators. nih.gov

Brønsted Acid and Base-Catalyzed Reactions

Both Brønsted acids and bases have been effectively employed as catalysts in the synthesis of 3-methyleneisoindolin-1-ones and their analogs. nih.govacs.org These catalysts activate substrates and promote key bond-forming steps without the involvement of metal centers.

Base-Catalyzed Reactions:

Base-catalyzed methods have proven versatile for the synthesis of 3-methyleneisoindolin-1-ones. acs.org A notable example involves the reaction of electron-deficient alkynes with N-hydroxyphthalimides. nih.govacs.org The choice of base can stereoselectively determine the configuration of the resulting exocyclic double bond. For instance, using tributylphosphine (B147548) (Bu3P) as a catalyst in DMF at 150 °C yields the (Z)-isomer, while potassium carbonate (K2CO3) in DMF at 60 °C produces the (E)-isomer. nih.govacs.org

Cascade reactions promoted by a simple and inexpensive base like K2CO3 have been developed for the synthesis of (Z)-3-(sulfonyl-methylene)isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes. researchgate.netacs.org This method is advantageous as it starts from readily available materials and proceeds under mild, metal-free conditions. researchgate.netacs.org

A novel metal-free tandem cyclization has been reported for the synthesis of 3-methyleneisoindolin-1-ones from ester-functionalized aziridines, promoted by DBU and carboxylic acids. acs.org The proposed mechanism involves a sequence of ring-opening of the aziridine, lactamization, and subsequent elimination of the carboxylic acid. acs.org

| Catalyst | Reactants | Product Configuration | Reference |

| Bu3P | Electron-deficient alkynes, N-hydroxyphthalimides | (Z)-3-methyleneisoindolin-1-ones | nih.govacs.org |

| K2CO3 | Electron-deficient alkynes, N-hydroxyphthalimides | (E)-3-methyleneisoindolin-1-ones | nih.govacs.org |

| K2CO3 | ortho-carbonyl-substituted benzonitriles, ((chloromethyl)sulfonyl)benzenes | (Z)-3-(sulfonyl-methylene)isoindolin-1-ones | researchgate.netacs.org |

| DBU/Carboxylic Acid | Ester-functionalized aziridines | 3-methyleneisoindolin-1-ones | acs.org |

Brønsted Acid-Catalyzed Reactions:

Chiral Brønsted acids have been instrumental in developing asymmetric syntheses of isoindolinone derivatives. nih.govrsc.org For example, a chiral phosphoric acid can catalyze the enantioselective Mannich-type reaction of α-diazo esters with in situ generated N-acyl ketimines to produce chiral 3-substituted isoindolinones. researchgate.net Another approach involves the acid-catalyzed Meyer-Schuster rearrangement of isoindolinone-based propargylic alcohols, which generates a reactive 3-methyleneisoindolinone intermediate in situ. researchgate.net This intermediate can then undergo intermolecular Friedel-Crafts alkylation to yield 3,3-disubstituted isoindolinones. researchgate.net

Asymmetric Organocatalysis for Enantioselective Synthesis

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral isoindolinones. pageplace.deprinceton.edu These methods utilize small, chiral organic molecules as catalysts to induce stereoselectivity.

A significant development is the asymmetric cascade aza-Henry/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates. nih.govacs.orgresearchgate.net Using a bifunctional organocatalyst, such as a derivative of trans-1,2-diaminocyclohexane (Takemoto's catalyst), this reaction can produce 3-(nitromethyl)isoindolin-1-ones in high yields and with excellent enantioselectivities (up to 98% ee). nih.govacs.orgresearchgate.net The catalyst plays a crucial role in both the enantioselective addition and the subsequent cyclization step. acs.org

Furthermore, chiral Brønsted acids have been used to catalyze the asymmetric dearomatization of phenol- and indole-tethered homopropargyl amines, leading to the formation of fused polycyclic enones and indolines containing a chiral quaternary carbon stereocenter with high enantioselectivity. nih.gov

| Catalyst Type | Reaction | Product | Enantioselectivity (ee) | Reference |

| Bifunctional (Takemoto's catalyst) | Asymmetric aza-Henry/lactamization | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% | nih.govacs.orgresearchgate.net |

| Chiral Phosphoric Acid | Asymmetric Mannich-type reaction | Chiral 3-substituted isoindolinones | Not specified | researchgate.net |

| Chiral Brønsted Acid | Asymmetric dearomatization | Fused polycyclic enones and indolines | Up to >99% | nih.gov |

Environmentally Conscious and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for the synthesis of this compound and its analogs. These strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation has emerged as a green and efficient technique in organic synthesis. rsc.orgwikimedia.org Ultrasound can enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. rsc.orgnih.gov

A facile method for the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides has been developed using ultrasonic irradiation. rsc.orgrsc.org This approach is noted for its high efficiency, good yields, and tolerance of various functional groups. rsc.orgrsc.org The reaction can also be scaled up to the multigram level. rsc.orgrsc.org Furthermore, ultrasound has been successfully employed in one-pot syntheses of 3-substituted-isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines. nih.govresearchgate.net This method is characterized by short reaction times and high yields. nih.gov

| Starting Materials | Product | Key Features | Reference |

| 3-Alkylidenephthalides | 3-Hydroxyisoindolin-1-ones | High efficiency, good yields, scalable | rsc.orgrsc.org |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-ones, primary amines | 3-Substituted-isoindolin-1-ones | One-pot, short reaction time, high yields | nih.govresearchgate.net |

Catalyst-Free and Solvent-Free Reaction Conditions

Eliminating catalysts and solvents from chemical reactions represents a significant step towards truly sustainable synthesis.

Catalyst-Free Synthesis:

An efficient and convenient catalyst-free method has been developed for the preparation of isoindolin-1-imine derivatives through a three-component condensation reaction of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound like 3-methyl-1H-pyrazol-5(4H)-one in refluxing ethanol. semanticscholar.org This process provides excellent yields without the need for a catalyst. semanticscholar.org More recently, a catalyst- and additive-free, minute-scale, and high-yield microdroplet method has been reported for the tricomponent synthesis of 3-thioisoindolinones at mild temperatures. nih.gov This microdroplet approach demonstrates a significant acceleration in reaction rates compared to bulk phase reactions. nih.gov

Solvent-Free Reaction Conditions:

While not explicitly detailed for this compound in the provided context, the development of solvent-free reaction conditions is a general goal in green chemistry. Microwave-assisted synthesis, for example, can often be performed under solvent-free or reduced-solvent conditions. A microwave-promoted synthesis of (Z)-3-methyleneisoindolin-1-ones from 2-acetylbenzoic acid and primary amines using p-toluenesulfonic acid (PTSA) as a catalyst has been described, which proceeds rapidly and in good yields. researchgate.net While this specific example uses a solvent, microwave technology is often amenable to solvent-free applications.

Application of Ionic Liquids and Heterogeneous Catalysis in Isoindolin-1-one Synthesis

The quest for greener and more efficient synthetic methodologies has led to the exploration of ionic liquids (ILs) and heterogeneous catalysts in the synthesis of isoindolin-1-ones. These approaches offer significant advantages, including enhanced reaction rates, improved selectivity, and simplified product purification and catalyst recycling.

Ionic liquids, with their low vapor pressure, high thermal stability, and tunable properties, have emerged as promising "green" alternatives to conventional organic solvents. researchgate.net Their application in the synthesis of isoindolin-1-one and related nitrogen-containing heterocycles has demonstrated considerable potential. For instance, the one-pot regioselective synthesis of various heterocyclic compounds has been successfully achieved using imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium trifluoroborate ([bmim][BF4]) and 1-methoxyethyl-3-methylimidazolium trifluoroacetate (B77799) ([MOEMIM][TFA]). nih.gov The basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]), has proven to be an efficient catalyst for various condensation reactions, highlighting the dual role of ILs as both solvent and catalyst. nih.gov The recyclability of these ionic liquids without a significant loss in catalytic activity further underscores their environmental and economic benefits. nih.gov

Heterogeneous catalysis offers a distinct advantage in the ease of separation of the catalyst from the reaction mixture, a crucial factor for industrial applications. youtube.com While specific applications of heterogeneous catalysts in the direct synthesis of this compound are not extensively detailed in the provided context, the principles of heterogeneous catalysis are highly relevant. Generally, a solid catalyst provides active sites on its surface where the reaction occurs. youtube.com The efficiency of such catalysts can be enhanced by increasing their specific surface area, for example, by using porous support materials. youtube.comgoogle.com The development of solid-supported catalysts for isoindolin-1-one synthesis represents a promising avenue for creating more sustainable and scalable production methods.

Stereochemical Control in the Synthesis of this compound Derivatives

Achieving stereochemical control is a paramount challenge in modern organic synthesis, particularly for compounds with potential biological activity. For this compound derivatives, controlling the geometry of the exocyclic double bond (regioselectivity) and the chirality of any stereocenters (enantioselectivity) is crucial.

Regioselective Synthesis of Z- and E-Isomers

The regioselective synthesis of Z- and E-isomers of 3-methyleneisoindolin-1-ones is critical as different isomers can exhibit distinct biological activities. The configuration of the exocyclic double bond is often determined by the reaction mechanism and the nature of the catalysts and substrates employed.

Electrophilic cyclization reactions of o-(1-alkynyl)benzamides using reagents like iodine monochloride (ICl), iodine (I2), and N-bromosuccinimide (NBS) have been shown to produce substituted isoindolin-1-ones with good to excellent yields under mild conditions. capes.gov.br The stereochemical outcome of these reactions can be influenced by the substituents on the starting materials.

A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been developed, starting from 3-bromooxindoles and thioamides. nih.gov This method, which involves an Eschenmoser coupling reaction, consistently yields the (Z)-isomer in high yields, with the configuration confirmed by NMR techniques. nih.gov The choice of solvent was found to be critical, with dimethylformamide (DMF) favoring the formation of the desired (Z)-isomers. nih.gov

The following table summarizes the regioselective synthesis of (Z)-isomers of related oxindole (B195798) derivatives, which shares structural similarities with the isoindolin-1-one core.

| Entry | Starting Material (3-bromooxindole) | Thioamide | Product | Yield (%) |

| 1 | 1a | 2a | 5aa | 85 |

| 2 | 1b | 2a | 5ba | 82 |

| 3 | 1c | 2a | 5ca | 78 |

| 4 | 1d | 2a | 5da | 75 |

| 5 | 1e | 2a | 5ea | 79 |

| 6 | 1a | 3a | 6aa | 92 |

| 7 | 1b | 3a | 6ba | 90 |

| Data sourced from a study on the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones. nih.gov |

Cascade and One-Pot Synthetic Sequences for Enhanced Efficiency

Several one-pot methods have been developed for the synthesis of related heterocyclic systems. For example, a catalyst-free, one-pot, three-component condensation has been reported for the synthesis of isoindolin-1-imine derivatives in aqueous media, affording excellent yields. researchgate.net This approach highlights the potential for developing environmentally benign and efficient syntheses.

Another example is the one-pot four-component domino reaction for the synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one derivatives. nih.gov This reaction proceeds through a sequence of in situ formations and subsequent cyclizations to build the complex heterocyclic framework. nih.gov

A synthetically useful one-pot approach for the preparation of 1-aryl-3-trifluoromethylpyrazoles involves the in situ generation of nitrile imines followed by a cascade of reactions including (3+3)-annulation, dehydration, and ring contraction. nih.gov This demonstrates the power of cascade sequences in rapidly assembling functionalized heterocycles from simple starting materials.

The development of cascade and one-pot syntheses for this compound would involve the strategic design of a reaction sequence where multiple bond-forming events occur in a single reaction vessel. This could involve, for instance, an initial condensation followed by an intramolecular cyclization and subsequent elimination to generate the exocyclic methylene group.

Elucidation of Reaction Mechanisms and Kinetics for Isoindolin 1 One Formation

Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways

While specific DFT studies on the formation of 5-Methoxy-3-methyleneisoindolin-1-one are not readily found, research on related isoindolin-1-one (B1195906) syntheses provides valuable insights. DFT calculations are frequently employed to map the potential energy surfaces of reaction pathways, helping to identify the most energetically favorable routes. For instance, in transition metal-catalyzed reactions, DFT can be used to model the oxidative addition, migratory insertion, and reductive elimination steps that are often key to the catalytic cycle. The presence of the methoxy (B1213986) group on the benzene (B151609) ring of this compound would be expected to influence the electron density of the aromatic ring, thereby affecting the energetics of metal-catalyzed C-H activation or cross-coupling reactions that may be involved in its synthesis.

In the context of multicomponent reactions, such as the Ugi reaction, which can be a precursor to isoindolin-1-one formation, DFT studies help to elucidate the sequence of bond-forming events and the stability of the resulting intermediates. researchgate.net

Analysis of Intermediates and Transition States

The geometry and energy of intermediates and transition states are critical for a comprehensive understanding of a reaction mechanism. Computational studies on the formation of the isoindolin-1-one core have identified key transient species. For example, in palladium-catalyzed cyclization reactions, the structures of palladium-containing intermediates are often calculated to understand how ligands and substrates are coordinated to the metal center.

The formation of the five-membered lactam ring in isoindolin-1-ones typically proceeds through an intramolecular cyclization step. DFT calculations can model the transition state of this ring-closing event, providing information on the activation energy barrier. For a molecule like this compound, the exocyclic methylene (B1212753) group is a key structural feature. Computational analysis of its formation, for instance, via an intramolecular Heck reaction or a related cyclization, would involve locating the transition state for the carbon-carbon bond formation that establishes the methylene group.

Experimental Mechanistic Investigations

Experimental techniques provide the empirical data necessary to validate and complement computational findings.

Isotope Labeling Studies

Isotope labeling is a powerful experimental method for tracing the fate of atoms throughout a reaction sequence. By strategically replacing an atom with its heavier isotope (e.g., ¹³C or ²H), chemists can track bond-breaking and bond-forming steps using techniques like mass spectrometry and NMR spectroscopy. While specific isotope labeling studies for this compound are not described in the available literature, such studies on analogous systems have been crucial. For example, in C-H activation/annulation reactions to form isoindolin-1-ones, deuterium (B1214612) labeling can confirm whether a specific C-H bond is cleaved in the rate-determining step.

Kinetic Studies and Reaction Profiling

Kinetic studies, which measure reaction rates under varying conditions, are fundamental to elucidating reaction mechanisms. By monitoring the concentration of reactants, intermediates, and products over time, a reaction profile can be constructed. This data allows for the determination of the reaction order with respect to each component, providing clues about the molecularity of the rate-determining step. For the synthesis of isoindolin-1-ones, kinetic analysis can help to distinguish between different proposed catalytic cycles. For example, a saturation kinetics profile might suggest the formation of a catalyst-substrate complex prior to the rate-limiting step.

| Kinetic Parameter | Implication for Reaction Mechanism |

| Reaction Order | Indicates the number of molecules involved in the rate-determining step. |

| Rate Constant | A measure of the reaction speed at a given temperature. |

| Activation Energy | The minimum energy required for the reaction to occur. |

Ligand and Additive Effects on Mechanism and Selectivity

In transition metal-catalyzed syntheses of isoindolin-1-ones, the choice of ligands and additives can have a profound impact on the reaction's efficiency, selectivity, and even the operative mechanism. researchgate.net Ligands can influence the steric and electronic environment of the metal center, thereby tuning its reactivity. For instance, bulky ligands can promote reductive elimination, while electron-donating ligands can facilitate oxidative addition. nih.gov

Structural Modifications and Derivatization Strategies for the 5 Methoxy 3 Methyleneisoindolin 1 One Core

Functionalization of the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group is a key functional handle, characterized by an electron-deficient double bond that renders it susceptible to various nucleophilic and radical addition reactions. stackexchange.comlibretexts.org This reactivity makes it an excellent Michael acceptor and a partner in cycloaddition reactions.

Recent research has demonstrated the addition of aryl radicals to the exocyclic double bond of N-substituted 3-methyleneisoindolinones. researchgate.net In these reactions, an aryl radical, generated from a diazonium salt, attacks the methylene carbon, followed by reaction with a solvent molecule (like methanol) to yield 3-benzyl-3-methoxyisoindolin-1-one derivatives. researchgate.net This transformation highlights the double bond's ability to participate in radical cascades, forming a new carbon-carbon bond and a tetrasubstituted carbon center at the C3 position.

The electrophilic nature of the double bond also allows for conjugate additions with a variety of soft nucleophiles. These reactions provide a direct route to 3-substituted isoindolin-1-ones, which are themselves important synthetic intermediates.

Table 1: Examples of Functionalization Reactions at the Exocyclic Methylene Group

| Reactant(s) | Reagents & Conditions | Product Type | Research Finding |

|---|---|---|---|

| N-substituted 3-methyleneisoindolinone + Aryl diazonium salt | Li₂CO₃, Methanol, Blue LED irradiation | 3-Arylmethyl-3-methoxyisoindolin-1-one | The reaction proceeds via a radical addition mechanism to the exocyclic double bond. researchgate.net |

| 3-Methyleneisoindolin-1-one (B1254794) + Nitrone | Heat or catalyst | Spiro-isoxazolidine | A [3+2] cycloaddition reaction forms a five-membered heterocyclic ring spiro-fused at the C3 position. dntb.gov.ua |

| 3-Methyleneisoindolin-1-one + Thiophenol | Base catalyst | 3-(Phenylthiomethyl)isoindolin-1-one | Michael addition of a thiol nucleophile to the activated alkene. |

Diverse Substitution Patterns on the Benzenoid Ring

The benzenoid ring of 5-Methoxy-3-methyleneisoindolin-1-one can be further functionalized through electrophilic aromatic substitution. The existing 5-methoxy group plays a critical role in directing these substitutions. As a strongly activating, electron-donating group, it directs incoming electrophiles primarily to the ortho and para positions relative to itself (C4, C6, and C7). libretexts.orglumenlearning.comlumenlearning.comlibretexts.orglibretexts.org The methoxy (B1213986) group donates electrons into the ring via resonance, increasing the nucleophilicity of these positions and stabilizing the cationic intermediate (arenium ion) formed during the substitution. libretexts.orgstpeters.co.in

This directing effect allows for the regioselective introduction of a variety of substituents, including nitro groups (nitration), halogens (halogenation), and acyl groups (Friedel-Crafts acylation). The ability to introduce these functional groups opens up avenues for further synthetic transformations, such as cross-coupling reactions on halogenated derivatives or reduction of nitro groups to amines. researchgate.net Recent methodologies, such as palladium-catalyzed ortho-C–H methoxylation, could potentially be adapted to introduce further oxygenation patterns on the ring, providing access to polysubstituted aryl ethers. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the 5-Methoxyisoindolinone Core

| Reaction Type | Reagent(s) | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro- derivatives | The methoxy group is a strong ortho, para-director, activating these positions for electrophilic attack. lumenlearning.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-Bromo- derivatives | The electron-donating methoxy group facilitates halogenation at the activated ortho and para positions. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 4-Acyl- and 6-Acyl- derivatives | Introduction of a ketone functionality, directed by the activating effect of the methoxy group. |

N-Substitution Effects on Reactivity, Selectivity, and Molecular Architecture

The nitrogen atom of the isoindolinone lactam can be readily substituted with a variety of groups, including alkyl and aryl moieties. nih.govresearchgate.net The nature of the N-substituent can influence the molecule's physical properties, steric environment, and, in some cases, its reactivity. While some studies have shown that the electronic nature of the N-substituent (e.g., N-phenyl vs. N-4-methoxybenzyl) has a negligible effect on the rate of certain radical additions to the exocyclic methylene, the steric bulk of the substituent can be expected to play a more significant role in stereoselective transformations. researchgate.net

Introducing a bulky N-substituent can influence the facial selectivity of attacks on the exocyclic double bond, potentially directing incoming reagents to the less hindered face of the molecule. Furthermore, the N-substituent is an integral part of the molecular architecture, and its modification is a key strategy in fields like medicinal chemistry to modulate binding interactions with biological targets. nih.gov The synthesis of N-alkyl derivatives is often achieved by deprotonating the N-H bond with a suitable base, followed by quenching with an alkyl halide. nih.gov

Table 3: Representative N-Substituents and Their Potential Influence

| N-Substituent (R) | Synthetic Method | Potential Effects |

|---|---|---|

| -H (unsubstituted) | --- | Starting point for N-functionalization; allows for hydrogen bonding. |

| -CH₃ (Methyl) | Deprotonation (e.g., NaH) followed by CH₃I | Minimal steric hindrance; increases lipophilicity compared to N-H. organic-chemistry.org |

| -CH₂Ph (Benzyl) | Deprotonation followed by benzyl (B1604629) bromide | Introduces moderate steric bulk; can influence crystal packing and stereoselectivity. nih.gov |

| -Ph (Phenyl) | Buchwald-Hartwig or Ullmann coupling | Introduces aromatic system; can engage in π-stacking and alter electronic properties. |

Synthesis of Spirocyclic and Fused Systems Incorporating the Isoindolin-1-one (B1195906) Moiety

The 3-methyleneisoindolin-1-one framework is an excellent platform for constructing more complex polycyclic systems, particularly spirocyclic and fused-ring structures. nih.gov The exocyclic double bond serves as a competent 2π component in various cycloaddition reactions.

A prominent strategy is the [3+2] cycloaddition, which involves reacting the methyleneisoindolinone with a 1,3-dipole. For instance, reaction with nitrones generates spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, creating a new five-membered, nitrogen- and oxygen-containing ring attached at the C3 position. dntb.gov.ua This reaction has been studied for its regio- and stereoselectivity. dntb.gov.ua Similarly, other 1,3-dipoles like azomethine ylides can be used to construct spiro-pyrrolidine systems. researchgate.net

The exocyclic double bond can also act as a dienophile in [4+2] Diels-Alder cycloadditions. Reaction with a 1,3-diene would lead to the formation of a fused six-membered ring, creating a spirocyclic system where the C3 carbon of the isoindolinone is the spiro center. These cycloaddition strategies provide powerful and efficient methods for building molecular complexity from the relatively simple this compound starting material. nih.govnih.gov

Table 4: Cycloaddition Reactions for the Synthesis of Spirocyclic and Fused Systems

| Cycloaddition Type | Dipole/Diene Partner | Resulting System |

|---|---|---|

| [3+2] Cycloaddition | N-Benzylnitrone | Spiro-isoxazolidine dntb.gov.ua |

| [3+2] Cycloaddition | Azomethine Ylide | Spiro-pyrrolidine researchgate.net |

| [3+2] Cycloaddition | Diazomethane | Spiro-pyrazoline nih.gov |

| [4+2] Diels-Alder | Cyclopentadiene | Spiro-norbornene |

Spectroscopic and Crystallographic Characterization of 5 Methoxy 3 Methyleneisoindolin 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 5-Methoxy-3-methyleneisoindolin-1-one derivatives, ¹H and ¹³C-NMR provide unambiguous evidence for the successful synthesis and allow for the complete assignment of all proton and carbon signals.

In the ¹H-NMR spectrum, the protons of the isoindolinone core exhibit characteristic chemical shifts. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, between δ 7.0 and 8.0 ppm. The precise location of these signals is influenced by the substitution pattern. The exocyclic methylene (B1212753) protons (=CH₂) are particularly diagnostic, often appearing as two distinct singlets or narrowly coupled doublets in the range of δ 4.0-5.5 ppm, confirming the presence of the methylene group at the C3 position. The methoxy (B1213986) group (-OCH₃) protons are readily identified as a sharp singlet, typically around δ 3.8-4.0 ppm. chemicalbook.comchemicalbook.comresearchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is highly deshielded and resonates at approximately δ 165-170 ppm. The olefinic carbons of the exocyclic methylene group (C=CH₂) and the quaternary carbon to which it is attached (C3) appear in the vinylic region of the spectrum. The carbon of the methoxy group is typically found around δ 55-56 ppm. researchgate.net The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene ring.

Detailed analysis of various this compound derivatives allows for the compilation of characteristic NMR data, as illustrated in the tables below.

Interactive Table: ¹H-NMR Data for Selected Isoindolinone Derivatives

| Compound/Derivative | Aromatic Protons (δ, ppm) | Methylene Protons (=CH₂, δ, ppm) | Methoxy Protons (-OCH₃, δ, ppm) | Other Protons (δ, ppm) | Solvent |

| Hypothetical this compound | ~7.0-7.8 | ~4.5-5.5 | ~3.9 | - | CDCl₃ |

| 3-Hydroxy-2-(4-methoxybenzyl)-3-methylisoindolin-1-one | 6.8-7.61 | N/A | 3.75 | 1.72 (CH₃) | CDCl₃ |

| 5-Methoxy-1-indanone | 6.9-7.7 | N/A | 3.87 | 2.7 (CH₂), 3.1 (CH₂) | CDCl₃ |

| 5-Methoxyindole-3-acetic acid | 6.74-7.25 | N/A | 3.74 | 3.62 (CH₂), 10.7 (NH), 12.0 (OH) | DMSO-d₆ |

Note: Data for related structures are provided to illustrate typical chemical shifts. "N/A" indicates that the specific functional group is not present in the molecule.

Interactive Table: ¹³C-NMR Data for Selected Isoindolinone Derivatives

| Compound/Derivative | Carbonyl Carbon (C=O, δ, ppm) | Aromatic/Vinylic Carbons (δ, ppm) | Methoxy Carbon (-OCH₃, δ, ppm) | Other Carbons (δ, ppm) | Solvent |

| Hypothetical this compound | ~167 | ~100-150 | ~56 | - | CDCl₃ |

| 2-(4-methoxybenzyl)-3-methyl-3-methyleneisoindolin-1-one derivative | 167.4 | 113.9-139.9 | 55.2 | 17.2 (CH₃) | CDCl₃ |

| Methoxymethane | N/A | N/A | 59.3 | - | CDCl₃ |

| 4-Methoxy-1-methylindole | N/A | 98-155 | 55.0 | 32.7 (N-CH₃) | CDCl₃ |

Note: Data for related structures are provided to illustrate typical chemical shifts. "N/A" indicates that the specific functional group is not present in the molecule.

Vibrational (Infrared) and Mass Spectrometry (HRMS) for Compound Identification and Elucidation

Vibrational spectroscopy and mass spectrometry are crucial for confirming the functional groups present in a molecule and for determining its exact molecular formula.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of bonds within the molecule. For this compound derivatives, the most prominent absorption band is that of the lactam carbonyl group (C=O), which typically appears in the region of 1680-1710 cm⁻¹. chemicalbook.com The C=C stretching vibration of the exocyclic methylene group is usually observed around 1640-1660 cm⁻¹. The C-O stretching of the methoxy group gives rise to characteristic bands in the 1250-1000 cm⁻¹ region. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and empirical formula of the compound. This technique is essential for confirming that the synthesized product has the correct molecular formula, as the measured mass will be in close agreement with the calculated mass. nih.gov

Interactive Table: Spectroscopic Data for Isoindolinone Derivatives

| Compound/Derivative | IR (C=O stretch, cm⁻¹) | IR (C=C stretch, cm⁻¹) | IR (C-O stretch, cm⁻¹) | HRMS (m/z) |

| Hypothetical this compound | ~1700 | ~1650 | ~1240, ~1030 | Calculated: [M+H]⁺ |

| 3-((Nitrophenyl)amino)isoindolin-1-one derivative | 1703 | N/A | N/A | Data not available |

| 5-Methoxy-1-indanone | ~1700 | N/A | ~1260, ~1030 | Data not available |

| 5-Methoxyindole-3-carboxaldehyde | ~1650 | N/A | ~1220, ~1030 | Data not available |

Note: "N/A" indicates the functional group is not present. "Data not available" signifies that specific HRMS data was not found in the cited literature for that compound.

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Conformational Studies

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry and revealing details about intermolecular interactions in the crystal lattice.

For isoindolinone derivatives, X-ray crystallography can confirm the planarity of the isoindolinone ring system and determine the conformation of substituents. In a related compound, 2-Benzyl-5-methoxyisoindoline-1,3-dione, X-ray analysis revealed that the phthalimide (B116566) system is nearly planar and makes a significant dihedral angle with the N-benzyl substituent. nih.gov The methoxy group was found to be almost coplanar with the isoindoline (B1297411) ring. nih.gov Such studies are crucial for understanding the steric and electronic properties of the molecule, which are important for its biological activity and for rational drug design. nih.gov

Interactive Table: Crystal Data for 2-Benzyl-5-methoxyisoindoline-1,3-dione

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.476 (4) |

| b (Å) | 5.264 (3) |

| c (Å) | 28.295 (13) |

| β (°) ** | 93.589 (9) |

| Volume (ų) ** | 1260.0 (11) |

| Z | 4 |

Data obtained for a related phthalimide derivative containing the 5-methoxyisoindoline (B105618) core. nih.gov

Advanced Computational and Theoretical Studies on Isoindolin 1 One Systems

Molecular Modeling for Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. These methods are instrumental in establishing relationships between the three-dimensional structure of a molecule and its physicochemical properties and biological activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a ligand to the active site of a protein. For the isoindolin-1-one (B1195906) class of compounds, molecular docking studies have been pivotal in elucidating their interactions with various biological targets. For instance, in studies of isoindolin-1-one derivatives as potential inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma, molecular docking was used to determine the binding poses of these inhibitors within the enzyme's active site. nih.gov Such analyses revealed key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. nih.gov For isoindolin-1-one derivatives, MD simulations have been used to assess the stability of the docked poses and to calculate binding free energies using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These simulations can reveal subtle conformational changes and the role of solvent molecules in the binding process, offering deeper insights into the intermolecular interactions driving ligand recognition.

A hypothetical molecular docking study of 5-Methoxy-3-methyleneisoindolin-1-one into the active site of a target protein might reveal the following interactions:

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | ASN85 | 2.9 |

| Pi-Pi Stacking | TYR236 | 3.5 |

| Hydrophobic | LEU88, VAL96 | - |

This table is a hypothetical representation based on typical interactions observed in docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity or property.

For isoindolin-1-one derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. nih.gov These studies generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would lead to an increase or decrease in activity. nih.gov This information is invaluable for optimizing the lead compounds by suggesting specific structural modifications to enhance their desired properties.

A typical QSAR model can be represented by a linear equation:

Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

| Descriptor | Coefficient | Contribution |

| LogP (Hydrophobicity) | 0.45 | Positive |

| Molecular Weight | -0.12 | Negative |

| Dipole Moment | 0.23 | Positive |

This table represents a hypothetical QSAR model for a series of isoindolin-1-one derivatives.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons in a molecule and are used to predict a wide range of molecular properties. Methods like Density Functional Theory (DFT) are commonly used to study the electronic properties of organic molecules.

For compounds related to this compound, DFT calculations can be used to determine optimized molecular geometries, atomic charges, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps, generated from electronic structure calculations, are particularly useful for predicting reactivity. researchgate.net The MEP map visualizes the electrostatic potential on the surface of the molecule, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). researchgate.net These maps can predict sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atom would likely be regions of negative potential, while the exocyclic methylene (B1212753) group could exhibit regions of varying potential, influencing its reactivity.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

This table presents hypothetical electronic properties for this compound based on DFT calculations of similar structures.

Conformational Analysis and Stereochemical Predictions

For this compound, the key flexible bond is the one connecting the methylene group to the isoindolinone ring system. While the core ring structure is largely planar, rotations around this bond could be possible, although likely with a significant energy barrier due to the double bond character. More relevant for substituted isoindolinones is the potential for different conformations of substituent groups.

In cases where stereocenters are present in isoindolin-1-one derivatives, computational methods can be used to predict the relative stabilities of different stereoisomers. This is crucial as different enantiomers or diastereomers of a drug can have vastly different pharmacological and toxicological profiles. Computational methods can calculate the energies of different stereoisomers, helping to predict which one is more likely to be formed in a chemical reaction or which one will bind more favorably to a chiral receptor.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The 5-methoxy-3-methyleneisoindolin-1-one scaffold is a powerful intermediate in organic synthesis due to its polarized exocyclic alkene, which makes it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the double bond for nucleophilic attack, while the methoxy (B1213986) group on the benzene (B151609) ring modulates the electronic properties of the system.

This reactivity allows for the introduction of a wide array of substituents at the C3 position. For instance, the arylation of 3-methyleneisoindolinones using aryl diazonium salts has been explored to create 3-benzyl-3-methoxyisoindolin-1-ones, demonstrating the scaffold's capacity to undergo complex bond-forming reactions. researchgate.net Furthermore, base-promoted cascade reactions of related ortho-carbonyl-substituted benzonitriles can lead to isoindolin-1-ones with a tetrasubstituted C-3 position, highlighting the versatility of the core structure in generating molecular complexity. researchgate.net

The general reactivity of 3-methyleneisoindolin-1-ones is summarized in the table below, indicating the types of transformations the title compound is expected to undergo.

| Reaction Type | Reagent/Catalyst | Product Type |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | 3-Substituted-isoindolin-1-ones |

| Cycloaddition | Dienes, 1,3-Dipoles | Spirocyclic or fused polycyclic systems |

| Heck Coupling | Aryl halides, Palladium catalyst | 3-Arylmethyl-isoindolin-1-ones |

| Radical Addition | Radical initiators/precursors | 3-Alkyl-substituted isoindolin-1-ones |

Construction of Complex Polycyclic Architectures and Natural Product Cores

The rigid, planar structure of this compound makes it an ideal participant in cycloaddition reactions, which are powerful methods for rapidly building molecular complexity. The exocyclic double bond can act as a dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions, leading to the formation of spirocyclic or fused-ring systems. nih.govresearchgate.netnih.gov

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is particularly relevant. libretexts.orgyoutube.commasterorganicchemistry.com The reaction of a methyleneisoindolinone with a diene can generate a polycyclic framework containing the isoindolinone core in a single step. The stereochemical outcome of such reactions, whether endo or exo, is influenced by factors like secondary orbital interactions and steric hindrance. libretexts.orgnih.gov For example, the cycloaddition of N-arylmaleimides (a related dienophile class) with 2,5-dimethylfuran (B142691) yields bicyclic adducts that can be subsequently rearranged into isoindoline-1,3-diones. nih.gov This highlights a potential pathway for elaborating the this compound core into more complex structures.

Similarly, [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides provide access to five-membered heterocyclic rings fused at the C3 position of the isoindolinone. nih.govuchicago.edumdpi.com These reactions are instrumental in synthesizing diverse heterocyclic scaffolds, which are prevalent in many biologically active natural products. ub.edubeilstein-journals.org For instance, sulfonyl-substituted 3-methyleneisoindolin-1-ones serve as key precursors in the synthesis of aristolactam natural products. researchgate.net The presence of the 5-methoxy group can influence the reactivity and selectivity of these cycloadditions, offering a handle for synthetic chemists to fine-tune the construction of complex molecular targets.

Development of Chemical Probes and Tools for Research Applications

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. The isoindolinone scaffold, due to its prevalence in bioactive compounds, is an attractive starting point for developing such tools. While specific examples utilizing this compound are not extensively documented, its structure lends itself to the design of probes for several reasons.

The core can be functionalized to incorporate reporter tags (like fluorophores or biotin) or photoaffinity labels for target identification. The synthesis of a carbon-11 (B1219553) labeled PET probe from a structurally related benzofuranone highlights a strategy that could be adapted to the isoindolinone core for in vivo imaging applications. nih.gov The reactive methylene (B1212753) group allows for the covalent modification of target proteins, making it a potential candidate for activity-based probes.

The general workflow for developing a chemical probe from a scaffold like this compound would involve:

Synthesis of a focused library: Modifying the scaffold at various positions to explore structure-activity relationships.

Screening: Testing the library against biological targets to identify a "hit" compound.

Optimization: Refining the hit to improve potency and selectivity.

Probe development: Appending a suitable tag to the optimized ligand to enable detection or target identification.

Potential in Functional Materials Design and Exploration

The application of organic molecules in materials science is a rapidly growing field, and compounds with unique electronic and photophysical properties are of particular interest. The extended π-system of this compound suggests potential for applications in functional materials. It has been noted that exo-methylene-substituted isoindolinones can exhibit unique mechanochromic properties, functioning as luminogens whose fluorescence changes in response to mechanical stress. researchgate.net

The incorporation of the electron-donating methoxy group into the aromatic ring can tune the electronic structure of the molecule, potentially influencing its absorption and emission spectra. This makes it a candidate for the development of:

Organic Light-Emitting Diodes (OLEDs): As a component in the emissive layer.

Fluorescent Sensors: Where changes in the environment (e.g., pH, metal ions) could modulate its fluorescence.

Smart Materials: Whose properties change in response to external stimuli.

Furthermore, the reactive methylene group could be used to polymerize the molecule or graft it onto polymer backbones, creating functional polymers with the photophysical properties of the isoindolinone monomer.

Library Synthesis for Chemical Space Exploration

Drug discovery and chemical biology rely on the exploration of vast areas of "chemical space" to identify novel bioactive molecules. medchemexpress.commedchemexpress.comufl.edu This is often achieved through the synthesis of compound libraries, which are large collections of structurally related molecules. The this compound scaffold is an excellent starting point for library synthesis due to its facile functionalization.

Using the reactive methylene group and the aromatic ring as points of diversification, chemists can generate a large number of distinct compounds from a common core. For example, a library could be constructed by reacting the parent scaffold with a diverse set of Michael donors or dienes in a parallel synthesis format. The resulting products would explore the chemical space around the isoindolinone core, which is considered a "privileged scaffold" due to its frequent appearance in known drugs and bioactive molecules. researchgate.net Indeed, related spiro-isoindolinone derivatives are already included in various screening libraries for drug discovery, underscoring the value of this molecular framework. chemdiv.com

A hypothetical library synthesis based on this compound is outlined below.

| Library Generation Strategy | Variable Building Block | Resulting Structural Diversity |

| Parallel Michael Additions | Diverse thiols, amines, or carbon nucleophiles | Variation at the 3-position substituent |

| Parallel Diels-Alder Reactions | Diverse dienes | Variation in the fused carbocyclic ring |

| Suzuki/Heck Coupling on a Halogenated Precursor | Diverse boronic acids/alkenes | Variation on the aromatic ring |

By systematically exploring these variations, researchers can generate a rich collection of molecules for screening in biological assays, potentially leading to the discovery of new therapeutic agents or chemical probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.